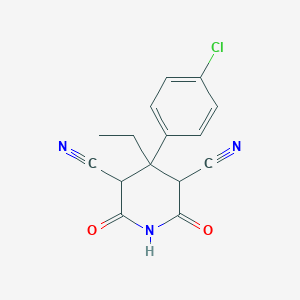
3-Isopropylbenzonitrile
Descripción general
Descripción
3-Isopropylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where an isopropyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
3-Isopropylbenzonitrile can be synthesized through several methods. One common synthetic route involves the conversion of 3-isopropylaniline to this compound using reagents such as sodium nitrite and hydrochloric acid, followed by the Sandmeyer reaction with copper(I) cyanide . Another method involves the dehydration of 3-isopropylbenzamide using phosphorus pentoxide or thionyl chloride . Industrial production methods often utilize catalytic processes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-isopropylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-isopropylbenzylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-isopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
3-Isopropylbenzonitrile can be compared with other similar compounds, such as:
Benzonitrile: The parent compound, which lacks the isopropyl group. It has different reactivity and applications.
4-Isopropylbenzonitrile: A positional isomer with the isopropyl group at the para position. It may exhibit different chemical and physical properties due to the different substitution pattern.
3-Hydroxy-2-isopropylbenzonitrile: A derivative with a hydroxyl group, which can participate in additional hydrogen bonding and other interactions
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-propan-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFMTMRWRGREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961172 | |
| Record name | 3-(Propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40751-59-5 | |
| Record name | NSC87351 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B3383320.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)

![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)


